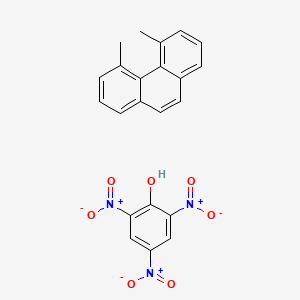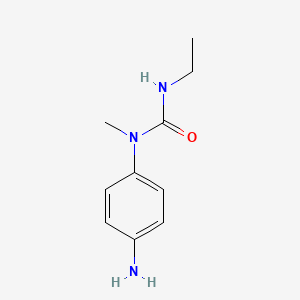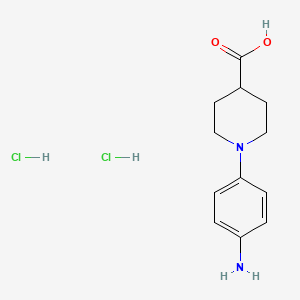
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-amino-2-(trifluoromethyl)pyridine with formaldehyde under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group.
2-(Trifluoromethyl)pyridin-4-amine: Similar structure but with different substitution patterns.
Uniqueness
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of both the hydroxyl and amino groups, which can participate in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C7H7F3N2O |
|---|---|
Poids moléculaire |
192.14 g/mol |
Nom IUPAC |
[4-amino-2-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-4(3-13)5(11)1-2-12-6/h1-2,13H,3H2,(H2,11,12) |
Clé InChI |
ACVWKJQWXIDDFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1N)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)




![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)




![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)
